molecular formula C15H17NO B1426825 [1-Cyclopropyl-2-(2-naphthyloxy)ethyl]amine hydrochloride CAS No. 1379811-36-5

[1-Cyclopropyl-2-(2-naphthyloxy)ethyl]amine hydrochloride

Cat. No.: B1426825
CAS No.: 1379811-36-5
M. Wt: 227.3 g/mol
InChI Key: QAPUFJGRVFLODG-UHFFFAOYSA-N
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Description

“[1-Cyclopropyl-2-(2-naphthyloxy)ethyl]amine hydrochloride” is a chemical compound with the molecular formula C15H17NO. It is also known as “N-[2-(1-naphthyloxy)ethyl]cyclopropanamine hydrochloride” and has a molecular weight of 263.77 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” such as melting point, boiling point, and density are not available in the sources I found .

Scientific Research Applications

  • Synthesis of Antibacterial Agents : The synthesis of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, including those with a sulfinyl or sulfonyl group at C-7, has been explored for their potential as antibacterial agents (Miyamoto, Egawa, Shibamori, & Matsuraoto, 1987).

  • Evaluation of Optical Purity : The optical purity of organic amine salts, such as 1-(1-naphthyl)ethylamine hydrochloride, has been determined using FAB mass spectrometry. This method involves the use of a deuterium-labeled/unlabeled enantiomer pair of a newly synthesized saccharide derivative (Shizuma et al., 2000).

  • Antibacterial Activity of Naphthyridine Analogs : Studies have synthesized compounds with an amino- and/or hydroxy-substituted cyclic amino group at C-7. These compounds, including those with 1-ethyl, vinyl, and 2-fluoroethyl groups as N-1 substituents, showed promising in vitro and in vivo antibacterial activity (Egawa et al., 1984).

  • Synthesis of Naphthyridine-Carboxylic Acids : The condensation and alkylation reactions leading to the synthesis of 1-alkyl-1,4-dihydro-4-oxo-1,8- and 1,6-naphthyridine-3-carboxylic acids have been documented, highlighting their enhanced in vitro antibacterial activity when substituted with a cyclic amine (Hirose et al., 1982).

  • Kinetic Study of Naphthyloxy Propyl Tosylate : A kinetic study on the reaction of 3-(1-naphthyloxy)-2-hydroxy-1-propyl tosylate with isopropylamine in various solvents reveals that the reaction pathway depends on the solvent used, influencing the formation of epoxide and subsequent ring-opening reactions (Tamaki, Yada, & Kudo, 1972).

  • Sorption of Antioxidants : Studies on the sorption of amines and naphthols by synthetic rubbers have shown that SBR (SKS-30) absorbs a large amount of 1-naphthylamine, with the degree of sorption correlating with their activity as antioxidants (Novikova, 1960).

  • Synthesis of Potential Antidepressants and Tranquillizers : Research on synthesizing 9-(aminoalkoxy)-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizines and 1-(substituted amino)-3-(1-naphthoxy)-2-propanols explores their potential as antidepressants and tranquillizers (Vejdělek & Protiva, 1990).

  • Biocatalytic Routes to Cyclopropyl Amines : The synthesis of cyclopropyl amines, key building blocks for anti-thrombotic agents like ticagrelor, has been achieved using various biocatalysts such as ketoreductase, amidase, and lipase (Hugentobler et al., 2016).

  • Preparation of Naphthyridine-3-Carboxylate : A detailed synthesis process for ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid is outlined, involving a regioselective deprotonation and methylation method (Kiely, 1991).

Mechanism of Action

The mechanism of action of “[1-Cyclopropyl-2-(2-naphthyloxy)ethyl]amine hydrochloride” is not specified in the sources I found. The mechanism of action usually depends on the biological or chemical process that the compound is involved in .

Safety and Hazards

The safety and hazards of “[1-Cyclopropyl-2-(2-naphthyloxy)ethyl]amine hydrochloride” are not specified in the sources I found. It’s important to handle all chemical compounds with appropriate safety measures .

Future Directions

The future directions for “[1-Cyclopropyl-2-(2-naphthyloxy)ethyl]amine hydrochloride” are not specified in the sources I found. The future directions usually depend on the current research trends and potential applications of the compound .

Properties

IUPAC Name

1-cyclopropyl-2-naphthalen-2-yloxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c16-15(12-5-6-12)10-17-14-8-7-11-3-1-2-4-13(11)9-14/h1-4,7-9,12,15H,5-6,10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPUFJGRVFLODG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(COC2=CC3=CC=CC=C3C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401206512
Record name Cyclopropanemethanamine, α-[(2-naphthalenyloxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401206512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379811-36-5
Record name Cyclopropanemethanamine, α-[(2-naphthalenyloxy)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379811-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanemethanamine, α-[(2-naphthalenyloxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401206512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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